4-Chloroaniline
Overview
Description
4-Chloroaniline is an organochlorine compound with the chemical formula ClC₆H₄NH₂. It appears as a pale yellow solid and is one of the three isomers of chloroaniline. This compound is widely used in the industrial production of pesticides, drugs, and dyestuffs. It also serves as a precursor to various antimicrobial agents and bactericides .
Mechanism of Action
Target of Action
4-Chloroaniline is an organochlorine compound that is primarily used in the industrial production of pesticides, drugs, and dyestuffs . It is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine . It exhibits antimicrobial action against some bacteria and molds .
Mode of Action
For instance, it can undergo allylation in the presence of ultrasonication to form N-allyl-4-chloroaniline, a precursor for bioactive compounds containing indole and dihydroindole nucleus . It can also undergo a Povarov reaction with cyclopentadiene to form C-2 aliphatic substituted tetrahydroquinolines .
Biochemical Pathways
The biodegradation of this compound in bacteria occurs via a modified ortho-cleavage pathway . The activity of chlorocatechol 1,2-dioxygenase is markedly induced during this process . The most plausible mechanism for the decomposition of this compound in natural water is its oxidation at the NH2 group followed by deamination .
Pharmacokinetics
It is known that this compound is a very toxic compound and a possible carcinogen . It can be absorbed through the skin .
Result of Action
The result of this compound’s action is largely dependent on its use. For instance, when used as a precursor to chlorhexidine, it contributes to the antimicrobial action of the resulting compound . When it undergoes biodegradation in bacteria, it leads to the formation of various intermediates .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the this compound impurity increases with time, temperature, and product pH . Therefore, controlling these factors is crucial for maintaining the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
4-Chloroaniline plays a role in various biochemical reactions, particularly in the context of environmental degradation. It interacts with enzymes and proteins involved in the biodegradation process. For instance, in aerobic granular sludge reactors, this compound is degraded by microbial communities dominated by β-Proteobacteria, Flavobacteriales, Planctomycetales, Clostridiales, and Acidobacteria . The primary this compound-degrading bacteria, such as Thauera, are responsible for breaking down the compound, highlighting the importance of microbial enzymes in its biochemical transformation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In microbial communities, exposure to high levels of this compound can lead to changes in the composition and abundance of functional microorganisms, impacting the overall stability and performance of bioreactors . Additionally, this compound’s toxicity can cause cellular stress and damage, leading to altered cellular functions and metabolic disruptions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes and proteins, altering their activity and function. For example, in the degradation process, this compound interacts with microbial enzymes that facilitate its breakdown into less toxic compounds . These interactions can lead to the inhibition or activation of specific metabolic pathways, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the transformation of this compound in natural water follows a first-order kinetic equation, with the activation parameters indicating a biochemical mechanism . The stability and degradation of this compound can vary depending on environmental conditions, such as temperature and microbial community composition. Long-term exposure to this compound can result in persistent effects on cellular function and ecosystem health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high levels of this compound can cause significant cellular stress and damage, leading to altered cellular functions and metabolic disruptions . Threshold effects and toxic responses at high doses highlight the importance of understanding the dosage-dependent effects of this compound in biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its biodegradation. Microbial enzymes play a crucial role in the breakdown of this compound into less toxic compounds. The presence of the chlorine atom in this compound enhances its resistance to oxidation, making its degradation more challenging compared to unsubstituted aniline . Understanding the metabolic pathways and the enzymes involved in the degradation process is essential for developing effective bioremediation strategies.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within cells. In microbial communities, the transport and distribution of this compound can influence the efficiency of its degradation and the overall stability of bioreactors . Understanding the transport mechanisms is crucial for optimizing the removal of this compound from contaminated environments.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within cells. In microbial communities, the localization of this compound-degrading enzymes can influence the efficiency of the degradation process . Understanding the subcellular localization of this compound and its interactions with cellular components is essential for elucidating its biochemical properties and effects.
Preparation Methods
4-Chloroaniline is not synthesized directly from aniline due to the tendency of aniline to overchlorinate. Instead, it is prepared by the reduction of 4-nitrochlorobenzene, which is itself produced by the nitration of chlorobenzene . The reduction process typically involves the use of reducing agents such as iron powder or catalytic hydrogenation.
Industrial Production Methods:
Reduction of 4-Nitrochlorobenzene: This method involves the reduction of 4-nitrochlorobenzene using iron powder in the presence of hydrochloric acid.
Catalytic Hydrogenation: This method employs a catalyst such as palladium on carbon to hydrogenate 4-nitrochlorobenzene to this compound.
Chemical Reactions Analysis
4-Chloroaniline undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield compounds such as 4-chlorobenzylamine.
Substitution: It can undergo nucleophilic substitution reactions to form derivatives like N-allyl-4-chloroaniline.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Iron powder, catalytic hydrogenation.
Substitution Reagents: Allyl bromide, cyclopentadiene.
Major Products:
Oxidation: 4-Chloronitrosobenzene, 4-Chloro-3-nitroaniline.
Reduction: 4-Chlorobenzylamine.
Substitution: N-Allyl-4-chloroaniline.
Scientific Research Applications
4-Chloroaniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloroaniline can be compared with other similar compounds such as:
2-Chloroaniline: Another isomer of chloroaniline, differing in the position of the chlorine atom on the benzene ring.
4-Bromoaniline: Similar structure but with a bromine atom instead of chlorine.
4-Iodoaniline: Similar structure but with an iodine atom instead of chlorine.
Uniqueness:
This compound: is unique due to its specific position of the chlorine atom, which influences its chemical reactivity and applications in various fields.
Properties
IUPAC Name |
4-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNSCYSYFYORTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN, Array | |
Record name | P-CHLOROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17727 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-CHLOROANILINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20265-96-7 (hydrochloride), 4084-48-4 (BF3[1:1] salt) | |
Record name | 4-Chloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9020295 | |
Record name | 4-Chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-chloroaniline appears as a white or pale yellow solid. Melting point 69.5 °C., Other Solid, Colorless, white, or pale-yellow solid with a characteristic sweet odor; [HSDB] Light tan chips or crystalline solid; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., A white or pale yellow solid. | |
Record name | P-CHLOROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17727 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzenamine, 4-chloro- | |
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Record name | 4-Chloroaniline | |
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Record name | 4-CHLOROANILINE | |
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Record name | P-CHLOROANILINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/41 | |
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Boiling Point |
450 °F at 760 mmHg (NTP, 1992), 232 °C, 450 °F | |
Record name | P-CHLOROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17727 | |
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Record name | 4-CHLOROANILINE | |
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Record name | 4-CHLOROANILINE | |
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Flash Point |
235 °F (NTP, 1992), 120-123 °C, >220 °F (open cup), 120-123 °C o.c., 235 °F | |
Record name | P-CHLOROANILINE | |
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Record name | 4-Chloroaniline | |
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Record name | 4-CHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/41 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Solubility |
less than 1 mg/mL at 74.3 °F (NTP, 1992), Freely soluble in alcohol, ether, acetone, carbon disulfide, In water, 3,900 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.39 | |
Record name | P-CHLOROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17727 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-CHLOROANILINE | |
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Density |
1.43 at 66.2 °F (USCG, 1999) - Denser than water; will sink, 1.169 at 77 °C/4 °C, Relative density (water = 1): 1.4, 1.43 at 66.2 °F | |
Record name | P-CHLOROANILINE | |
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URL | https://cameochemicals.noaa.gov/chemical/17727 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-CHLOROANILINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2047 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-CHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | P-CHLOROANILINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/41 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
4.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.4, 4.41 | |
Record name | P-CHLOROANILINE | |
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URL | https://cameochemicals.noaa.gov/chemical/17727 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | P-CHLOROANILINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/41 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.015 mmHg at 68 °F ; 0.05 mmHg at 86 °F (NTP, 1992), 0.02 [mmHg], Vapor pressure = 10 MM HG @ 102.1 °C; 40 MM HG @ 135 °C; 100 MM HG @ 159.9 °C, 0.071 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2, 0.015 mmHg | |
Record name | P-CHLOROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17727 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | P-CHLOROANILINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/41 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Mechanism of Action |
/It was/ proposed that the methemoglobin bound with aniline compounds (e.g., p-chloroaniline) or their reactive metabolites is broken down in the red pulp of the spleen and the reactive metabolites are released, binding to splenic mesenchymal tissues and resulting in fibrosis, which progresses to the formation of splenic tumors. /Another study/ suggested that the splenic tumors are a result of erythrocyte toxicity. The damaged erythrocytes are scavenged by the spleen, where they cause vascular congestion, hyperplasia, fibrosis, and tumors. Whether the mechanism of carcinogenesis is mediated through genotoxic or non-genotoxic events is resolved. p-Chloroaniline is genotoxic in vitro but appears to be dependent on metabolism for its full expression. There is one positive study in vivo (micronucleus test), but this was positive only at a dose level in the range of the LD50. | |
Record name | 4-CHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2047 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orthorhombic crystals from alcohol or petroleum ether, Colorless crystals, White or pale yellow solid | |
CAS No. |
106-47-8 | |
Record name | P-CHLOROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17727 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-Chloroaniline | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=106-47-8 | |
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Record name | 4-Chloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106478 | |
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Record name | 4-CHLOROANILINE | |
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Record name | Benzenamine, 4-chloro- | |
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Record name | 4-Chloroaniline | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9020295 | |
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Record name | 4-chloroaniline | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.093 | |
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Record name | 4-CHLOROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z553SGH315 | |
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Record name | 4-CHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2047 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-CHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |
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Record name | P-CHLOROANILINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/41 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Melting Point |
162.5 °F (NTP, 1992), 72.5 °C, 69-72.5 °C, 162.5 °F | |
Record name | P-CHLOROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17727 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-CHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2047 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-CHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | P-CHLOROANILINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/41 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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